molecular formula C9H6Cl3N3 B11482875 3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole

3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole

Cat. No.: B11482875
M. Wt: 262.5 g/mol
InChI Key: ZIHKWCOODBEWGE-UHFFFAOYSA-N
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Description

3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of three chlorine atoms and a benzyl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole typically involves the reaction of 4-chlorobenzyl chloride with 3,5-dichloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-1H-1,2,4-triazole: Lacks the benzyl group present in 3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole.

    4-chlorobenzyl-1H-1,2,4-triazole: Lacks the additional chlorine atoms on the triazole ring.

    1,2,4-triazole: The parent compound without any substitutions.

Uniqueness

This compound is unique due to the presence of both the benzyl group and multiple chlorine atoms, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6Cl3N3

Molecular Weight

262.5 g/mol

IUPAC Name

3,5-dichloro-1-[(4-chlorophenyl)methyl]-1,2,4-triazole

InChI

InChI=1S/C9H6Cl3N3/c10-7-3-1-6(2-4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2

InChI Key

ZIHKWCOODBEWGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

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